molecular formula C18H19N3O4S2 B2593835 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034601-23-3

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2593835
CAS No.: 2034601-23-3
M. Wt: 405.49
InChI Key: CMOIBVDBPGZGAX-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core linked to a tetrahydronaphthalenylmethyl group. The compound’s structure combines a sulfonamide moiety, known for its bioactivity in antimicrobial and anticancer agents , with a partially saturated naphthalene system, which may enhance solubility and metabolic stability compared to fully aromatic analogs. For instance, sulfonamide linkages are frequently synthesized via nucleophilic substitution or condensation reactions involving sulfonyl chlorides and amines, as seen in and .

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-25-13-7-8-14-12(10-13)4-3-9-18(14,22)11-19-27(23,24)16-6-2-5-15-17(16)21-26-20-15/h2,5-8,10,19,22H,3-4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOIBVDBPGZGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=CC4=NSN=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a unique combination of a tetrahydronaphthalene core and a benzo[c][1,2,5]thiadiazole moiety, which may contribute to its diverse pharmacological properties.

Structural Overview

The molecular formula of the compound is C14H18N4O3SC_{14}H_{18}N_4O_3S, indicating the presence of multiple functional groups that may influence its biological interactions. The tetrahydronaphthalene structure is known for its hydrophobic characteristics, while the sulfonamide group can enhance solubility and bioactivity.

Research suggests that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities. These include:

  • Antimicrobial : The thiadiazole moiety is associated with significant antimicrobial properties against various pathogens .
  • Anticancer : Some derivatives have shown promising results in inhibiting tumor growth in vitro .
  • Anti-inflammatory : Compounds with similar structures have been documented to exhibit anti-inflammatory effects .

The specific biological activity of this compound may primarily stem from its ability to inhibit enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of fatty acid amide hydrolases (FAAH), which are crucial in the breakdown of endocannabinoids.

Biological Activity Data

The following table summarizes key biological activities associated with the compound and related structures:

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits tumor cell proliferation
Anti-inflammatoryReduces inflammation markers in cellular models
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives in various biological assays:

  • Antimicrobial Activity : A study demonstrated that derivatives containing the thiadiazole ring exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of established antibiotics like streptomycin .
  • Anticancer Properties : In vitro evaluations showed that certain derivatives could inhibit the growth of cancer cell lines such as HCT-15 (colon carcinoma) with IC50 values indicating potent cytotoxicity. For example, compounds with specific substitutions on the thiadiazole ring displayed enhanced activity compared to standard chemotherapeutic agents .
  • Neuroprotective Effects : Research indicated that some naphthalene derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This property is particularly relevant for developing treatments for neurodegenerative diseases.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger . The specific mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound in neuroscience. The tetrahydronaphthalene structure is believed to inhibit the formation of neurotoxic amyloid beta oligomers implicated in Alzheimer's disease pathology. This suggests that the compound may serve as a lead for developing therapeutics aimed at neurodegenerative diseases .

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. Some compounds have demonstrated selective cytotoxicity against various cancer cell lines. For example, studies have shown that certain thiadiazole-based compounds can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells . The structural modifications in the thiadiazole ring significantly affect their anticancer activity.

Synthesis and Characterization

The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. Common techniques used in the synthesis include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • Mass Spectrometry for molecular weight determination.
    The reaction conditions such as temperature and pH are critical for optimizing yields and purity .

Case Study 1: Antimicrobial Activity

A study evaluated various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like streptomycin . This suggests that modifications to the thiadiazole core can enhance antibacterial potency.

Case Study 2: Neuroprotective Mechanism

In a model studying Alzheimer's disease, compounds similar to this compound were tested for their ability to prevent amyloid beta oligomerization. Results showed significant inhibition compared to untreated controls, indicating potential therapeutic benefits .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in acid-base and nucleophilic substitution reactions. Key observations include:

Reaction TypeConditionsOutcomeSource
Hydrolysis Aqueous LiOH/THF, refluxCleavage to sulfonic acid derivatives
N-Alkylation Alkyl halides, K₂CO₃, DMF, 60°CSubstitution at NH to form N-alkylated derivatives
Acid-Catalyzed Rearrangement H₂SO₄, 0°CFormation of sulfonyl chloride intermediates

Example: Hydrolysis of analogous sulfonamides with 2 M LiOH in THF yields carboxylic acids (75–97% efficiency) . The NH group also reacts with electrophiles like acyl chlorides to form substituted sulfonamides under mild basic conditions .

Benzo[c] thiadiazole Ring Reactivity

The electron-deficient thiadiazole ring undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Reaction TypeConditionsOutcomeSource
NAS with Amines Pd catalysis, 115°C, tolueneSubstitution at C-4/C-7 positions
Suzuki Coupling Arylboronic acids, Pd(PPh₃)₄Introduction of aryl groups
Electrophilic Halogenation Br₂, FeCl₃, DCMBromination at activated positions

In one protocol, bromine substitution at C-4 of the thiadiazole ring was achieved using 4-bromo-2-nitrotoluene and KMnO₄ under reflux . The sulfur atom in the thiadiazole can also oxidize to sulfoxides or sulfones under strong oxidizing conditions.

Tetrahydronaphthalene Derivative Reactivity

The tetrahydronaphthalene moiety undergoes oxidation and functionalization:

Reaction TypeConditionsOutcomeSource
Oxidation of Alcohol KMnO₄, H₂O, refluxConversion of -OH to ketone
Esterification Acetic anhydride, pyridineFormation of acetate derivatives
Epoxidation mCPBA, DCM, 0°CEpoxide formation at unsaturated bonds

The 1-hydroxy group is susceptible to oxidation, forming a ketone, which can further participate in condensation reactions. Methoxy groups at C-6 resist hydrolysis under standard conditions but demethylate with BBr₃ in DCM.

Cross-Coupling and Functionalization

Palladium-mediated reactions enable structural diversification:

Reaction TypeConditionsOutcomeSource
Stille Coupling Tributylvinylstannane, Pd(PPh₃)₄Vinyl group introduction
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, aryl halidesC-N bond formation

For example, vinylation of the tetrahydronaphthalene core was achieved via Stille coupling at 115°C, yielding alkenylated derivatives .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photodegradation : UV exposure leads to sulfonamide cleavage via radical intermediates.

  • Acid Sensitivity : Protonation of the thiadiazole nitrogen occurs below pH 3, altering solubility .

Synthetic Optimization Strategies

Key steps for efficient synthesis include:

  • Sulfonamide Coupling : Use of 4-chlorosulfonyl-2,1,3-benzothiadiazole with amines in pyridine/DCM (75% yield) .

  • Cyclization : Acid-mediated closure of thiadiazole rings at 0°C .

  • Purification : Silica gel chromatography with hexanes/EtOAc gradients (15–70%) .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Sulfonamide Group Additional Substituents Bioactivity (if reported) Reference ID
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide Benzo[c][1,2,5]thiadiazole Yes 1-hydroxy-6-methoxy-tetrahydronaphthalenyl Not reported in evidence -
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide 1,3,4-Thiadiazole Yes 4-methoxybenzene Research chemical (activity unspecified)
S-alkylated 1,2,4-triazoles [10–15] () 1,2,4-Triazole No Halogenated phenyl, sulfonylphenyl Not explicitly reported
1,3,4-Thiadiazole derivatives () 1,3,4-Thiadiazole No Pyrazole, nitro groups Antimicrobial (E. coli, B. mycoides)
N-(5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-substituted acetamides () 1,3,4-Thiadiazole and triazole No Diphenyltriazole, alkyl chains Antimicrobial (broad spectrum)

Key Observations :

  • Sulfonamide Presence : The target compound and 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide () share a sulfonamide group, which is absent in triazole and thiadiazole derivatives from , and 7. Sulfonamides are critical for hydrogen bonding in drug-receptor interactions .
  • Aromatic vs. Saturated Systems : The tetrahydronaphthalenyl group in the target compound may confer improved solubility over fully aromatic systems like diphenyltriazoles () .
  • Thiadiazole vs. Triazole Cores: Benzo[c][1,2,5]thiadiazole (target) has a fused bicyclic structure, differing from monocyclic 1,3,4-thiadiazoles () or triazoles ().

Key Observations :

  • The target compound’s synthesis likely parallels sulfonamide formations in and , where sulfonyl chlorides react with amines .
  • Thiadiazole and triazole derivatives () rely on cyclization or alkylation steps under basic conditions, highlighting divergent synthetic strategies for heterocyclic cores .

Q & A

Basic Question: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters such as solvent choice (e.g., absolute ethanol for reflux), temperature (room temperature vs. controlled heating), and catalyst use (e.g., triethylamine for cyclization). For example, condensation reactions with substituted aldehydes (as in and ) often require stoichiometric adjustments and reflux conditions. Purification via recrystallization (e.g., using dimethylformamide or ethanol) or column chromatography can enhance purity .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding (e.g., hydroxy and methoxy groups in the tetrahydronaphthalene moiety).
  • IR Spectroscopy : To identify functional groups like sulfonamide (-SO₂NH-) and hydroxyl (-OH).
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Elemental Analysis : To verify stoichiometric composition.
    These methods are standard for analogous thiadiazole derivatives, as demonstrated in and .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate the biological mechanisms of this compound?

Methodological Answer:
SAR studies require:

  • Systematic Substituent Variation : Modifying the tetrahydronaphthalene or benzothiadiazole moieties to assess impacts on activity (e.g., replacing methoxy with halogen groups).
  • In Silico Modeling : Molecular docking to predict binding affinities with target proteins (e.g., enzymes or receptors).
  • In Vitro Assays : Testing against microbial strains (e.g., E. coli, C. albicans) or cancer cell lines, as in ’s antimicrobial protocols.
    Correlating structural changes with activity trends can reveal key pharmacophores .

Advanced Question: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:
Resolve discrepancies by:

  • Reproducibility Checks : Repeating experiments under identical conditions (e.g., solvent, temperature, assay protocols).
  • Analytical Validation : Ensuring compound purity via HPLC or NMR before bioassays.
  • Contextual Analysis : Comparing studies against variables like cell line specificity (e.g., Gram-positive vs. Gram-negative bacteria) or assay sensitivity.
    Theoretical frameworks ( ) emphasize aligning experimental design with standardized protocols to minimize variability .

Advanced Question: What computational approaches are suitable for predicting the compound’s reactivity or stability?

Methodological Answer:

  • Density Functional Theory (DFT) : To model electronic properties (e.g., sulfonamide group’s electrophilicity).
  • Molecular Dynamics (MD) Simulations : To study solvation effects or degradation pathways.
  • AI-Driven Tools : Platforms like COMSOL Multiphysics ( ) can simulate reaction kinetics under varying conditions (e.g., pH, temperature).
    These methods reduce trial-and-error in experimental design .

Basic Question: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use solvents like ethanol or dimethylformamide (DMF) to isolate crystalline products ().
  • Chromatography : Silica gel columns with gradients of ethyl acetate/hexane for polar impurities.
  • Centrifugation : For precipitates formed under acidic/basic conditions.
    and highlight ethanol as a common solvent for recrystallization .

Advanced Question: How do heterogeneous vs. homogeneous reaction conditions influence the synthesis of this compound?

Methodological Answer:

  • Homogeneous Conditions (e.g., ethanol with triethylamine): Enhance reaction rates due to uniform catalyst distribution ().
  • Heterogeneous Conditions (e.g., solid-supported catalysts): Simplify purification but may reduce yield due to diffusion limitations.
    Comparative studies using TLC or HPLC monitoring can optimize conditions for scalability .

Basic Question: What stability tests are necessary to evaluate this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over weeks.
  • Light Sensitivity Tests : UV/Vis spectroscopy to detect photodegradation.
  • pH Stability : Incubate in buffers (pH 3–9) and analyze via HPLC.
    Safety data in emphasize documenting hazards under destabilizing conditions .

Advanced Question: How can synergistic effects between this compound and other bioactive molecules be systematically studied?

Methodological Answer:

  • Checkerboard Assays : To determine fractional inhibitory concentration (FIC) indices against pathogens.
  • Combinatorial Libraries : Screen paired compounds in high-throughput formats.
  • Mechanistic Profiling : Transcriptomics or proteomics to identify pathways affected by synergy.
    ’s antimicrobial framework provides a baseline for such assays .

Advanced Question: What theoretical frameworks guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Lipinski’s Rule of Five : To predict oral bioavailability.
  • QSAR Models : Relate logP, polar surface area, and hydrogen bonding to absorption.
  • Metabolic Stability Assays : Liver microsome studies to assess CYP450 interactions.
    Linking these to a conceptual framework ( ) ensures hypothesis-driven derivative design .

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